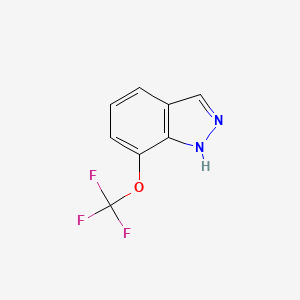

7-(Trifluoromethoxy)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethoxy)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKMFEHAKWBEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Trifluoromethoxy 1h Indazole and Its Derivatives

Strategies for Constructing the Indazole Core with Targeted 7-Substitution

The synthesis of 7-(Trifluoromethoxy)-1H-indazole invariably begins with the strategic construction of an indazole ring already bearing a functional group at the C7 position. This "pre-functionalization" approach is generally more efficient than attempting to directly functionalize the C7 position of an unsubstituted indazole, which often suffers from poor regioselectivity.

Regioselective Functionalization Approaches at the C7 Position

While direct C-H functionalization of the indazole C7 position is challenging, methods have been developed that can install useful handles for further transformations. A notable strategy involves the regioselective bromination of 4-substituted 1H-indazoles at the C7 position. This is followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other groups. This highlights a pathway where an existing substituent at C4 can direct functionalization to C7.

However, the most common and direct approach to ensure C7 substitution is to build the indazole ring from a benzene-based precursor that already contains the desired substituent or a precursor to it. This involves classical indazole syntheses, such as the cyclization of appropriately substituted o-toluidines or 2-methylanilines.

Design and Synthesis of Precursors for 7-Substituted Indazoles

The synthesis of a 7-substituted indazole typically starts from a correspondingly substituted 2-methylaniline. A key precursor for many 7-substituted indazoles is 7-nitro-1H-indazole. The synthesis of 7-nitro-1H-indazole can be achieved from 2-methyl-3-nitroaniline (B147196) through diazotization followed by cyclization.

Once obtained, the nitro group at the C7 position serves as a versatile handle for various transformations.

7-Amino-1H-indazole: Catalytic hydrogenation of 7-nitro-1H-indazole, commonly using palladium on carbon (Pd/C) under a hydrogen atmosphere, provides 7-amino-1H-indazole in good yield. mdpi.com This amino-indazole is a crucial intermediate for further reactions. ontosight.ai

7-Halo-1H-indazoles: The amino group of 7-amino-1H-indazole can be converted to a halogen via Sandmeyer-type reactions. For instance, diazotization of the amine followed by treatment with potassium iodide yields 7-iodo-1H-indazole. researchgate.net

7-Hydroxy-1H-indazole: Synthesis of 7-hydroxyindazole can also be achieved from substituted o-toluidines through diazotization and cyclization. sci-hub.se This precursor is particularly important for the direct installation of the trifluoromethoxy group.

7-OTf-1H-indazole: The hydroxyl group of 7-hydroxy-1H-indazole can be converted to a trifluoromethanesulfonate (B1224126) (triflate, OTf) group. This transformation creates an excellent leaving group for palladium-catalyzed cross-coupling reactions, making 7-OTf-1H-indazole a valuable building block for diverse 7-substituted derivatives. researchgate.net

A summary of key precursor syntheses starting from 7-nitro-1H-indazole is presented below.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 7-Nitro-1H-indazole | H₂, 10% Pd/C, EtOH | 7-Amino-1H-indazole | 78% | mdpi.com |

| 7-Amino-1H-indazole | HCl, H₂SO₄, NaNO₂, KI | 7-Iodo-1H-indazole | 71% | researchgate.net |

| 7-Hydroxy-1H-indazole | N-phenyltriflimide, Cs₂CO₃, THF | 7-OTf-1H-indazole | 77% | researchgate.net |

Methods for Incorporating the Trifluoromethoxy Moiety

With a suitable 7-substituted indazole precursor in hand, the next critical step is the introduction of the trifluoromethoxy (-OCF3) group. This transformation is non-trivial, and several distinct methodologies have been developed for the trifluoromethoxylation of aromatic and heteroaromatic systems.

Direct Electrophilic Trifluoromethoxylation Reactions

Direct C-H trifluoromethoxylation is an attractive but challenging goal. Most methods for direct C-H functionalization of indazoles target the more electronically activated C3 position. chemrxiv.orgchim.it Achieving selectivity at C7 often requires specific directing groups or pre-functionalized substrates.

More practical methods often rely on the conversion of other functional groups, such as hydroxyls, boronic acids, or stannanes, into the trifluoromethoxy ether. Silver-mediated trifluoromethoxylation of arylboronic acids represents a viable modern method, though it necessitates the prior conversion of a 7-halo-indazole into the corresponding boronic acid. mdpi.comnih.gov

Utilization of Specific Trifluoromethoxylation Reagents and Catalytic Systems

A variety of reagents have been developed to act as sources of an electrophilic trifluoromethoxy equivalent. These are primarily used to convert phenols or their derivatives into aryl trifluoromethyl ethers.

Classical Methods: One of the earliest methods involves heating a phenol (B47542) with tetrachloromethane (CCl₄) and anhydrous hydrogen fluoride (B91410) (HF), a process that proceeds via a trichloromethyl ether intermediate. beilstein-journals.org This method is often limited by its harsh conditions and low functional group tolerance.

Hypervalent Iodine Reagents: Togni and Umemoto have developed powerful hypervalent iodine-based reagents for fluorination reactions. mdpi.combeilstein-journals.orgacs.org While extensively used for trifluoromethylation, specific reagents can also achieve O-trifluoromethylation of N-protected hydroxylamines, which then rearrange to provide ortho-trifluoromethoxylated anilines. mdpi.comnih.gov

Peroxide Reagents: Bis(trifluoromethyl)peroxide (BTMP) has been employed as a practical trifluoromethoxylating reagent for alkenyl substrates, operating under catalyst-free conditions at room temperature. fu-berlin.de Its application to heteroaromatic C-H or C-OH bonds is an area of ongoing research.

The table below summarizes key reagents for the conversion of aryl precursors to aryl trifluoromethyl ethers, a reaction directly applicable to 7-hydroxy-1H-indazole.

| Precursor Type | Reagent/System | Product | Key Features | Reference |

| Phenol | CCl₄, anhy. HF, BF₃ | Aryl-OCF₃ | Harsh conditions, one-pot | nih.govbeilstein-journals.org |

| N-Aryl-N-hydroxylamine | Togni Reagent II | ortho-OCF₃ Aniline | Two-step (O-trifluoromethylation then rearrangement) | mdpi.comnih.gov |

| Arylboronic Acid | AgOCF₃ source | Aryl-OCF₃ | Mild, good functional group tolerance | mdpi.comnih.gov |

| Silyl (B83357) Enol Ether | Bis(trifluoromethyl)peroxide (BTMP) | α-(trifluoromethoxy)ketone | Catalyst-free, room temperature | fu-berlin.deresearchgate.net |

Solvent-Dependent Selective Synthetic Pathways Leading to CF3-Tethered Indazoles

The choice of solvent can be a critical parameter that dictates the outcome and selectivity of a reaction, particularly in complex, multi-step transformations or radical processes. In the realm of fluorine chemistry, solvent effects have been shown to control product distribution.

For example, in photocatalytic trifluoromethylation reactions of alkenes using a trifluoromethylsulfonylpyridinium salt (TFSP), the solvent determines the nature of the difunctionalization. Using dimethyl sulfoxide (B87167) (DMSO) as the solvent leads to keto-trifluoromethylation products, whereas switching to acetonitrile (B52724) (CH₃CN) results in amino-trifluoromethylation. cas.cnorganic-chemistry.org In a different system involving the oxidation of pyrazoline intermediates to pyrazoles, the use of DMSO leads to the fully substituted pyrazole (B372694), while oxidation in hexane (B92381) follows a deacylative pathway to yield a different product. acs.org

Furthermore, in the catalyst-free trifluoromethoxylation of silyl enol ethers with bis(trifluoromethyl)peroxide, a distinct solvent-dependent product distribution was observed. Acetone favored the formation of the α-(trifluoromethoxy)ketone, while dichloromethane (B109758) (DCM) selectively produced the trifluoromethoxylated silyl enol ether. fu-berlin.deresearchgate.net

While a specific solvent-dependent pathway leading directly to this compound has not been explicitly detailed, these examples underscore a crucial principle: the reaction medium can be a powerful tool to control selectivity in the synthesis of complex fluorinated heterocycles. The development of a selective synthesis for the target compound or its derivatives could hinge on the careful optimization of the solvent system to favor the desired reaction pathway, whether it be a direct C-H functionalization or a cyclization-aromatization cascade.

Post-Synthetic Derivatization and Functionalization Strategies for this compound

Once the this compound core is assembled, a diverse array of post-synthetic modifications can be employed to introduce molecular complexity and fine-tune its properties. These strategies are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of indazole scaffolds. rsc.org For derivatives of this compound, these reactions are typically performed on halogenated precursors, most commonly bromo or chloro derivatives.

The Suzuki-Miyaura coupling , which joins an organoboron reagent with a halide, is a widely used method for introducing aryl and heteroaryl substituents. nih.govresearchgate.netrsc.org For instance, a bromo-substituted this compound derivative can be coupled with a variety of arylboronic acids in the presence of a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, and a base like potassium carbonate in a suitable solvent system like 1,4-dioxane (B91453) and water. rsc.org This reaction demonstrates broad functional group tolerance, allowing for the synthesis of a diverse library of arylated indazole derivatives. rsc.org The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, and reaction conditions. nih.gov For example, the use of a XPhosPdG2/XPhos catalyst system has been shown to be effective in the coupling of brominated pyrimido[1,2-b]indazol-2-ones with various aryl and heteroaryl boronic acids. nih.govrsc.org

The Sonogashira coupling provides a direct route to alkynyl-substituted indazoles by reacting a halo-indazole with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.govlibretexts.org The resulting alkynyl indazoles are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Indazole Derivatives

| Coupling Reaction | Halogenated Indazole Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Bromo-7-(trifluoromethyl)-1H-indazole | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 4-Phenyl-7-(trifluoromethyl)-1H-indazole | - | |

| Suzuki-Miyaura | 7-Bromo-4-(trifluoromethyl)pyrimido[1,2-b]indazol-2(1H)-one | Phenylboronic acid | XPhosPdG2/XPhos / K2CO3 | 7-Phenyl-4-(trifluoromethyl)pyrimido[1,2-b]indazol-2(1H)-one | 70 | nih.govrsc.org |

| Suzuki-Miyaura | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | PdCl2(dppf)·(DCM) / K2CO3 | N-(4-arylphenyl)-1-butyl-1H-indazole-3-carboxamides | - | rsc.org |

The electronic nature of the this compound ring, influenced by the electron-withdrawing trifluoromethoxy group, governs its reactivity towards nucleophilic and electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) reactions are facilitated by the presence of electron-withdrawing groups and a suitable leaving group, typically a halogen, on the indazole ring. For instance, a chloro-substituted pyrimido[1,2-b]indazole derivative can react with various nucleophiles like amines, alkoxides, and phenoxides to yield the corresponding substituted products. mdpi.com The reaction of a chlorinated derivative with morpholine, for example, can proceed in refluxing ethanol, with the yield being significantly improved in the presence of a base like potassium carbonate in acetonitrile. mdpi.com

The indazole core and its substituents can undergo various oxidation and reduction reactions, further expanding the chemical space of accessible derivatives.

Oxidation of the indazole ring can lead to the formation of N-oxides or indazolones, depending on the oxidant and reaction conditions. For example, 1H-indazol-7-amines can be oxidized to 1H-indazole-4,7-diones using reagents like [bis(trifluoroacetoxy)iodo]benzene. thieme-connect.de

Reduction of nitro-substituted indazole derivatives is a common strategy to introduce an amino group, which can then be further functionalized. A nitro group on the indazole ring can be reduced to an amine using various reducing agents, such as tin(II) chloride. thieme-connect.de This transformation is valuable for building more complex molecules, as the resulting amine can participate in a wide range of reactions, including amide bond formation and diazotization.

Annulation reactions, which involve the formation of a new ring fused to the existing indazole scaffold, are a powerful strategy for constructing complex polycyclic systems. These reactions often involve the participation of functional groups on the indazole ring in a cyclization cascade.

For example, 3-aminoindazole derivatives can undergo condensation with β-ketoesters to form pyrimido[1,2-b]indazolones. mdpi.com These tricyclic structures can then be further functionalized. Another approach involves the [3+2] cycloaddition of a benzyne (B1209423) with a diazo compound, which can lead to the formation of the indazole ring itself, and this can be considered a type of annulation. orgsyn.org Furthermore, rhodium-catalyzed C-H activation and annulation of azobenzenes with trifluoromethyl-containing imidoyl sulfoxonium ylides represents a modern approach to constructing indazole systems. mdpi.com

Chemical Reactivity and Mechanistic Aspects of 7 Trifluoromethoxy 1h Indazole Transformations

Influence of the Trifluoromethoxy Group on the Electronic Properties and Reactivity of the Indazole Ring

The 7-(trifluoromethoxy) substituent profoundly influences the chemical behavior of the 1H-indazole scaffold. The trifluoromethoxy (-OCF3) group is one of the most powerful electron-withdrawing groups utilized in medicinal chemistry and materials science. Its effect stems from the strong negative inductive effect (-I) of the three fluorine atoms, which is only partially counteracted by the positive mesomeric effect (+M) of the oxygen atom. This results in a significant net withdrawal of electron density from the indazole ring system.

Furthermore, the trifluoromethoxy group enhances properties desirable in drug discovery, such as lipophilicity and metabolic stability, which can influence how the molecule interacts with biological targets. The reactivity of the N-H protons and the nitrogen atoms in the pyrazole (B372694) ring is also modulated. The increased acidity of the N-H proton can affect reaction conditions for N-alkylation or N-arylation, while the nucleophilicity of the N1 and N2 positions, crucial for such substitutions, is diminished.

Elucidation of Reaction Mechanisms in Key Synthetic Pathways

The synthesis of complex molecules from simpler precursors in a single operation, known as cascade or tandem reactions, is a highly efficient strategy in organic chemistry. These processes often involve multiple bond-forming events and can be initiated through various activation modes.

Cascade reactions are instrumental in constructing the core indazole structure and in its subsequent functionalization. Novel cascade reactions leading to the synthesis of indazole acetic acid scaffolds have been developed, involving the base-catalyzed cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net This type of intramolecular N-N bond formation represents a key mechanistic step in building the pyrazole portion of the heterocycle. researchgate.netacs.org

Transition metal-catalyzed cascade processes are also prevalent. For example, a palladium-catalyzed double C-N bond formation via a 1,6-conjugate addition has been reported for the direct synthesis of 3-substituted-1H-indazoles. acs.org Another prominent example involves the rhodium(III)- or cobalt(III)-catalyzed C–H bond functionalization of azobenzenes, followed by a cyclative capture with aldehydes to form N-aryl-2H-indazoles. nih.govnih.gov The mechanism of this reaction involves the catalytic activation of an ortho C-H bond, addition to the aldehyde, subsequent cyclization, and finally aromatization. nih.govnih.gov

Visible light has also been employed to induce cascade cyclizations. In one such method, 3-aminoindazoles react with ynals and chalcogens in a three-component cascade to form complex pyrimido[1,2-b]-indazoles. bohrium.com The electron-withdrawing 7-trifluoromethoxy group would be expected to influence the kinetics of these cascade sequences by modulating the nucleophilicity of the indazole starting material and the stability of any charged intermediates.

Catalysis is crucial for controlling the outcome of reactions involving the indazole scaffold, particularly in directing regioselectivity and, where applicable, stereoselectivity. A major challenge in indazole chemistry is the selective functionalization of the N1 versus the N2 position. beilstein-journals.org

Different catalytic systems have been developed to achieve high regioselectivity. For instance, TfOH has been used as a metal-free catalyst for the highly selective N2-alkylation of indazoles with diazo compounds. rsc.org In contrast, other conditions can favor N1 substitution. The choice of metal catalyst, ligand, base, and solvent all play a critical role in determining the N1/N2 ratio. beilstein-journals.org For example, in copper-catalyzed N-arylation reactions, steric hindrance at the C3 position can favor N1-selectivity. nih.gov

Catalysis is also key for regioselective C-H functionalization. The direct functionalization of the C3 position is challenging due to its lack of nucleophilicity but can be achieved using copper-hydride catalysis with N-(benzoyloxy)indazoles, which act as electrophiles. nih.govmit.edu This reaction proceeds with high enantioselectivity to install a C3-quaternary chiral center via a Zimmerman-Traxler-type transition state. mit.edu Iron-catalyzed reactions have been used to direct the regioselective synthesis of pyrimido[1,2-b]indazole derivatives by altering the typical reactivity order of functional groups. rsc.org The electronic properties of the 7-trifluoromethoxy group would significantly impact the interaction between the indazole substrate and the catalyst's active site, thereby influencing both the rate and the selectivity of the transformation.

Table 1: Catalytic Systems for Regioselective Indazole Functionalization

| Catalytic System | Reaction Type | Selectivity | Reference |

|---|---|---|---|

| Rhodium(III) / Cp*RhCl2)2 | C-H Activation/Cyclization | Regioselective C-H functionalization | nih.gov |

| Triflic Acid (TfOH) | N-Alkylation | High N2-selectivity (up to 100/0) | rsc.org |

| Copper Hydride (CuH) | C3-Allylation | High C3-regioselectivity and enantioselectivity | mit.edu |

| Iron(III) Chloride (FeCl3) | Annulation | High regioselectivity via epoxide ring-opening | rsc.org |

| Copper(I) Iodide (CuI) | N-Arylation | High N1-selectivity (>20:1) | nih.gov |

Tautomerism and Isomerism in 7-(Trifluoromethoxy)-1H-indazole Systems

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov In the vast majority of cases, the 1H-tautomer is the predominant and more thermodynamically stable form. nih.govsci-hub.se This preference is attributed to the benzenoid character of the 1H-tautomer, as opposed to the less stable quinonoid structure of the 2H-form. sci-hub.se For this compound, the 1H tautomer is the expected stable form.

The position of the tautomeric equilibrium can be influenced by substitution on the ring. Electron-withdrawing groups, such as the trifluoromethoxy group, generally favor the 1H-tautomer. Studies on related trifluoromethyl-substituted pyrazoles and indazoles confirm that the CF3 group stabilizes the 1H form. csic.esarkat-usa.org Therefore, this compound is expected to exist almost exclusively as the 1H-tautomer in solution and in the solid state.

Isomerism in this system primarily relates to the position of substituents on the bicyclic ring. The synthesis of a specific regioisomer, such as the 7-substituted variant, requires careful control of synthetic strategy, as direct substitution on an unsubstituted indazole often leads to mixtures of isomers. The development of methods for the specific synthesis of 7-substituted indazoles, for example via cyclization of appropriately substituted precursors or through directed metallation, is therefore a key area of research. researchgate.net

Table 2: Tautomeric Forms of Indazole

| Tautomer | Structure | Description | Stability |

|---|---|---|---|

| 1H-Indazole |  |

Benzenoid form with the mobile proton on the N1 atom. | Thermodynamically more stable and predominant form. nih.govsci-hub.se |

| 2H-Indazole |  |

Quinonoid form with the mobile proton on the N2 atom. | Thermodynamically less stable. |

In Vitro Biological Activity and Molecular Mechanistic Investigations of 7 Trifluoromethoxy 1h Indazole Derivatives

Broad Spectrum of Biological Activities Observed in Indazole Frameworks

The indazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a wide range of pharmacological activities. nih.gov This scaffold is present in numerous synthetic compounds and is a key component of several approved drugs. nih.govresearchgate.net The biological potential of indazole derivatives is extensive, encompassing anti-tumor, anti-inflammatory, antimicrobial, antiviral, and cardioprotective properties. researchgate.netnih.gov

In the realm of oncology, indazole-based compounds have been developed as potent anti-cancer agents, with some, like Pazopanib and Axitinib, receiving FDA approval. researchgate.netresearchgate.net Their mechanisms often involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation. researchgate.netnih.gov Beyond cancer, indazole derivatives have shown utility as anti-inflammatory drugs, such as Bendazac and Benzydamine. researchgate.net The scaffold's applications also extend to treating neurodegenerative diseases, osteoporosis, and diabetes. samipubco.comnih.gov Furthermore, various indazole derivatives have been reported to possess antibacterial, antifungal, and antiprotozoal activities. cbijournal.commdpi.com The ability of the indazole core to be substituted with diverse functional groups allows for the fine-tuning of its biological activity, making it a highly adaptable framework for medicinal chemists. nih.govresearchgate.net

Specific Impact of 7-Trifluoromethoxy Substitution on Biological Interaction Profiles

The introduction of a trifluoromethoxy (-OCF₃) group at the 7-position of the 1H-indazole ring significantly alters the compound's physicochemical properties, which in turn influences its biological interaction profile. The trifluoromethyl group is known to substantially increase the lipophilicity of a molecule. This increased lipophilicity can impact how the compound interacts with biological targets, affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to enzymes and receptors.

Enzyme and Receptor Modulatory Effects of 7-(Trifluoromethoxy)-1H-indazole Analogs

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and receptors, demonstrating their potential as targeted therapeutic agents.

Indazole derivatives are widely recognized as potent kinase inhibitors, a class of drugs that can block the action of protein kinases. researchgate.netnih.gov

Indazole-based compounds have been designed to target several tyrosine kinases involved in cancer progression.

Fibroblast Growth Factor Receptors (FGFR): The indazole scaffold is a key feature in many FGFR inhibitors. mdpi.com Structure-activity relationship (SAR) studies have shown that substitutions on the indazole ring are critical for inhibitory activity. For example, Liu et al. reported that a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was a promising FGFR1 inhibitor with an IC₅₀ value of 15.0 nM. mdpi.com Further optimization led to a derivative with an IC₅₀ of 2.9 nM against FGFR1. mdpi.com Erdafitinib, a pan-FGFR inhibitor with an indazole core, has been approved for treating urothelial carcinoma. nih.gov Non-selective, first-generation FGFR inhibitors often show activity against a range of other tyrosine kinases. nih.gov

Bcr-Abl: While highly specific inhibitors for the T315I "gatekeeper" mutant of Bcr-Abl have been developed from other scaffolds, some multi-kinase inhibitors that target FGFR also show inhibitory activity against Bcr-Abl. nih.govacs.org

Epidermal Growth Factor Receptor (EGFR): Indazole-based molecules have been developed as covalent inhibitors of EGFR. nih.gov Liu et al. designed 1H-indazole derivatives that showed potent activity against both EGFR and the EGFR T790M mutant, with IC₅₀ values of 8.3 nM and 5.3 nM, respectively. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives have been identified as potent FLT3 inhibitors. nih.gov One of the most potent compounds, 8r, demonstrated strong inhibitory activity against wild-type FLT3 (IC₅₀ = 41.6 nM) and was even more effective against the FLT3-ITD (IC₅₀ = 22.8 nM) and FLT3-TKD (IC₅₀ = 5.64 nM) mutants, which are associated with acute myeloid leukemia (AML). nih.gov

Phosphoinositide-Dependent Kinase 1 (PDK1): PDK1 is a potential target for indazole-based kinase inhibitors, often as part of a multi-kinase inhibition profile. googleapis.com

Table 1: In Vitro Inhibitory Activity of Selected Indazole Derivatives against Tyrosine Kinases

| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 | mdpi.com |

| Optimized N-ethylpiperazine derivative | FGFR1 | 2.9 | mdpi.com |

| 1H-Indazole Derivative (109) | EGFR | 8.3 | nih.gov |

| 1H-Indazole Derivative (109) | EGFR T790M | 5.3 | nih.gov |

| Benzamide Derivative (8r) | FLT3 (wild-type) | 41.6 | nih.gov |

| Benzamide Derivative (8r) | FLT3-ITD | 22.8 | nih.gov |

| Benzamide Derivative (8r) | FLT3-TKD | 5.64 | nih.gov |

Indazole derivatives have also shown significant activity against serine/threonine kinases.

Pim Kinases: The Pim kinase family (Pim-1, Pim-2, Pim-3) is a target for cancer therapy, and indazole derivatives have been developed as potent pan-Pim inhibitors. nih.govnih.gov Wang et al. developed a 3-(pyrazin-2-yl)-1H-indazole derivative with IC₅₀ values of 3-11 nM across the Pim kinase family. nih.gov Further optimization led to compound 82a, which exhibited IC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. mdpi.com

Aurora Kinases: Novel indazole derivatives have been identified as inhibitors of Aurora kinases. nih.gov Molecular docking studies suggest that the indazole core binds to the hinge residues of Aurora A, while other parts of the molecule form hydrogen bonds with key residues, contributing to its potency. nih.gov

TTK (Mps1): Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is expressed in proliferating tissues and tumors, making it a target for cancer therapy. google.com Indazole derivatives have been identified as potential inhibitors of TTK. researchgate.net

Polo-like kinase 4 (PLK4): Indazole-based compounds have been reported as potent inhibitors of PLK4. nih.gov Notably, the spiro-indazole derivative CFI-400945 was identified as a single-digit nanomolar PLK4 inhibitor and advanced as a clinical candidate for cancer therapy. nih.govmdpi.com

Table 2: In Vitro Inhibitory Activity of Selected Indazole Derivatives against Serine/Threonine Kinases

| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3-(pyrazin-2-yl)-1H-indazole (59a) | Pim-1 | 3 | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole (59a) | Pim-2 | 11 | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole (59a) | Pim-3 | 3 | nih.gov |

| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole (82a) | Pim-1 | 0.4 | mdpi.com |

| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole (82a) | Pim-2 | 1.1 | mdpi.com |

| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole (82a) | Pim-3 | 0.4 | mdpi.com |

| (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) | PLK4 | single-digit nM | nih.govmdpi.com |

Beyond kinases, indazole derivatives have been developed as modulators of G-protein coupled receptors (GPCRs), a large family of receptors that play a role in numerous physiological processes. nih.gov

Specifically, a series of indazole arylsulfonamides have been synthesized and extensively studied as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). acs.orgnih.gov CCR4 is involved in the trafficking of regulatory T cells (Tregs) into the tumor microenvironment, which can suppress the anti-tumor immune response. rapt.com

These indazole-based antagonists bind to an intracellular allosteric site on the CCR4 receptor. acs.orgnih.gov SAR studies revealed that methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole ring were potent, while the most effective N3-substituent was a 5-chlorothiophene-2-sulfonamide. nih.gov These investigations led to the identification of GSK2239633A, a potent and orally bioavailable CCR4 antagonist selected for further development. acs.orgnih.gov

Kinase Inhibition Studies

Cellular Pathway Perturbation Analysis in In Vitro Models

The therapeutic potential of this compound derivatives is further underscored by their ability to perturb cellular pathways, leading to anticancer and antimicrobial effects.

Effects on Cell Proliferation and Viability in Cancer Cell Lines

A significant body of research demonstrates the potent anti-proliferative activity of indazole derivatives across a wide spectrum of human cancer cell lines. semanticscholar.org The introduction of a trifluoromethoxy group, as seen in this compound, is a strategic modification aimed at enhancing biological activity.

Studies have evaluated various substituted indazole derivatives against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), hepatoma (Hep-G2), breast (MCF-7), and colorectal (WiDr) cancer cell lines. nih.govjapsonline.com For example, a series of piperazine-indazole derivatives exhibited significant antiproliferative activity against K562 cells. nih.gov One particular compound from this series showed a promising IC50 value of 5.15 µM against K562 cells, while demonstrating greater selectivity for cancer cells over normal human embryonic kidney cells (HEK-293). nih.govresearchgate.net

The substitution pattern on the indazole ring significantly influences cytotoxic activity. For instance, in one study on 1H-indazole-3-amide derivatives, a 4-trifluoromethoxy substituent on a benzene (B151609) ring at the C-5 position of the indazole resulted in specific activity profiles against different cell lines. nih.gov Another study on curcumin-indazole analogs found that their compounds were generally more cytotoxic against WiDr cells than against HeLa or MCF-7 cells. japsonline.com

Interactive Table: In Vitro Anti-proliferative Activity of Indazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Piperazine-indazole derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov, researchgate.net |

| Piperazine-indazole derivative (6o) | HEK-293 (Normal Kidney) | 33.2 | nih.gov, researchgate.net |

| Curcumin-indazole analog (3b) | WiDr (Colorectal Carcinoma) | 27.20 | japsonline.com |

| Curcumin-indazole analog (3b) | MCF-7 (Breast Cancer) | > 45.97 | japsonline.com |

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | MCF-7 (Breast Cancer) | 1.3 | nih.gov |

| 1H-indazole derivative (8r) | FLT3-D835Y Mutant | 0.00564 | tandfonline.com |

| 1H-indazole derivative (8r) | FLT3-ITD Mutant | 0.0228 | tandfonline.com |

| 1H-indazole derivative (8r) | FLT3 Wild Type | 0.0416 | tandfonline.com |

Induction of Apoptosis and Cell Cycle Regulation Mechanisms

Indazole derivatives exert their anticancer effects not only by inhibiting proliferation but also by actively inducing programmed cell death (apoptosis) and disrupting the normal cell cycle.

Mechanistic studies have confirmed that certain indazole derivatives can induce apoptosis in a dose-dependent manner. nih.govresearchgate.net For example, compound 6o, a piperazine-indazole derivative, was found to significantly increase the rates of both early and late apoptosis in K562 cells. nih.gov The proposed mechanism involves the inhibition of anti-apoptotic Bcl-2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.net This was further supported by the observed upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest. Treatment of cancer cells with indazole derivatives has been shown to lead to an accumulation of cells in specific phases of the cell cycle. For instance, some derivatives cause arrest in the G2/M phase, while others may lead to arrest in the G0/G1 phase. nih.govresearchgate.net One study showed that as the concentration of the indazole inhibitor K22 increased, the proportion of MCF-7 cells in the G2 phase escalated, indicating that the compound could regulate centrosome replication and arrest cell division at the G2/M checkpoint. nih.gov

Antimicrobial Mechanisms against Bacterial and Fungal Pathogens

The indazole core is also a promising scaffold for the development of new antimicrobial agents, which is crucial in the face of growing resistance to existing drugs. scholaris.ca

Specifically, indazole analogs have been synthesized with the goal of developing novel antifungal drugs. scholaris.ca One area of focus has been the inhibition of the cytochrome bc1 complex in the opportunistic fungal pathogen Candida albicans. scholaris.ca The development of indazole derivatives represents a potential new class of antifungal medications to combat infections, particularly in immunocompromised individuals. scholaris.ca

While the precise mechanisms for many indazole-based antimicrobials are still under investigation, general antimicrobial mechanisms include the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid or protein synthesis. nih.gov For example, some antimicrobial compounds work by binding to proteins like the filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. nih.gov The trifluoromethoxy group on the 7-position of the indazole ring could enhance lipophilicity, potentially improving the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Structure-Activity Relationship (SAR) Studies and Rational Design Principles for this compound Analogs

The design of potent and selective therapeutic agents relies heavily on understanding the structure-activity relationships (SAR) of a chemical scaffold. For this compound analogs, SAR studies provide crucial insights into how different structural modifications influence biological activity.

Identification of Key Pharmacophoric Features for Biological Potency

SAR studies have identified several key features of the indazole scaffold that are critical for its biological effects:

The Indazole Core: The 1H-indazole ring system itself is a fundamental pharmacophore. nih.gov Its two nitrogen atoms can act as hydrogen bond donors and acceptors, enabling critical interactions with the hinge region of many protein kinases. nih.gov This interaction is a common feature in the binding mode of many kinase inhibitors.

Substitution at C3-Position: The C3 position is a frequent site for modification to enhance potency and selectivity. Introducing groups like substituted aryl rings or carbohydrazide (B1668358) moieties at this position has been shown to be crucial for strong inhibitory activity against enzymes like IDO1. mdpi.com

Substitution at C5 and C6-Positions: Substituents on the benzene ring portion of the indazole are vital for tuning the compound's properties. For instance, SAR studies on IDO1 inhibitors indicated that groups at the C4 and C6 positions play a crucial role. nih.govmdpi.com In other series, aryl groups at the C6 position were found to be important for inhibitory activity. mdpi.com The placement of the trifluoromethoxy group at the C7 position is a less common but potentially impactful modification that can influence binding through steric and electronic effects.

Role of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3) or trifluoromethoxy (OCF3), can significantly enhance biological activity. In one study of trypanothione (B104310) synthetase inhibitors, changing a substituent at the 3-position from an electron-donating group to an electron-withdrawing trifluoromethyl group restored and even slightly improved potency. nih.gov The trifluoromethoxy group at the C7 position would similarly be expected to modulate the electronic landscape of the indazole ring, potentially improving binding affinity and metabolic stability.

Hydrophobic and Polar Interactions: The rational design of indazole analogs often involves balancing hydrophobic and polar interactions. For example, docking studies of IDO1 inhibitors show that the 1H-indazole motif interacts with the heme group, while other parts of the molecule engage with hydrophobic pockets in the enzyme. nih.gov The trifluoromethoxy group can contribute to hydrophobic interactions, enhancing the binding of the ligand to its target.

Strategies for Optimizing Selectivity and Efficacy in In Vitro Systems

The optimization of indazole-based compounds as potent and selective modulators of biological targets is a cornerstone of modern medicinal chemistry. For the this compound scaffold, strategies to enhance in vitro efficacy and selectivity draw from established principles derived from extensive research into the broader indazole class, particularly as kinase inhibitors. These strategies primarily revolve around systematic structure-activity relationship (SAR) studies, which explore the impact of modifying substituents at various positions on the indazole core.

A key approach involves the exploration of substituents at the N1 and C3 positions of the indazole ring, which often project into solvent-exposed regions or key binding pockets of target proteins. For instance, in the development of inhibitors for Polo-like kinase 4 (PLK4), a critical regulator of cell division, modifications to an N-(1H-indazol-6-yl)benzenesulfonamide core structure were systematically explored. Introducing different substituents on the benzene ring and modifying segments extending into the solvent region led to compounds with exceptional potency. cymitquimica.com

Another successful strategy is fragment-based and structure-assisted design. This was employed to develop 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as inhibitors of phosphoinositide-dependent kinase-1 (PDK1). This approach led to the identification of lead compounds with potent PDK1 inhibitory activity in the nanomolar range. mdpi.com

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing lead compounds. By synthesizing a series of analogues with systematic structural variations, researchers can identify which chemical modifications enhance biological activity and selectivity.

Substitution at the Indazole Core:

C3-Position: The C3 position is frequently modified to interact with the hinge region of kinases or to introduce groups that can form critical hydrogen bonds. In the development of pan-Pim kinase inhibitors, introducing a pyrazin-2-yl group at the C3 position of the 1H-indazole scaffold was a key feature for potency. nih.gov Further optimization of substituents on a linked piperidine (B6355638) moiety led to a compound with IC₅₀ values in the sub-nanomolar range against Pim-1 and Pim-3. nih.gov

C4, C5, C6, and C7-Positions: Substituents on the benzene portion of the indazole ring are crucial for tuning physicochemical properties like solubility and lipophilicity, and for establishing interactions with the target protein. In the development of antagonists for the CC-Chemokine Receptor 4 (CCR4), it was found that methoxy- or hydroxyl-containing groups were the most potent C4 substituents, while only small groups were tolerated at the C5, C6, and C7 positions. acs.org For fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a fluorine substituent at the 6-position of a 1H-indazol-3-amine scaffold resulted in improved enzymatic and cellular potency. nih.gov The presence of a trifluoromethyl group at the 7-position, analogous to the trifluoromethoxy group, is known to enhance lipophilicity and metabolic stability. smolecule.com

N1-Position: The N1 position offers a valuable vector for introducing larger substituents to access specific pockets in a target enzyme or receptor without disrupting the core's primary binding interactions. For CCR4 antagonists, meta-substituted benzyl (B1604629) groups at the N1 position, particularly those with an α-amino-3-[(methylamino)acyl] group, were found to be the most potent. acs.org

Case Study: Optimization of Indazole-Based Kinase Inhibitors

Kinase inhibition is a major application for indazole derivatives. researchgate.net The optimization of these molecules often involves achieving selectivity for a specific kinase over a wide panel of related enzymes to minimize off-target effects.

One study focused on optimizing 3,5-substituted-6-azaindazoles as pan-Pim kinase inhibitors. The replacement of a phenyl group with a pyridin-2-yl group at the C5 position resulted in a remarkable increase in potency. nih.gov This highlights the significant impact of subtle electronic and steric changes.

In another example, a series of 1H-indazole derivatives were evaluated as VEGFR-2 kinase inhibitors. The in vitro biological activity results showed that many of the synthesized compounds exhibited significant inhibitory activity against this target, which is crucial in angiogenesis. mdpi.com

The tables below present data from studies on various indazole derivatives, illustrating how structural modifications influence their in vitro efficacy and selectivity against different biological targets.

Table 1: In Vitro Activity of 1H-Indazole Derivatives as pan-Pim Kinase Inhibitors nih.gov

| Compound | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Cellular Potency (KMS-12 BM) IC₅₀ (nM) |

| 82a | 0.4 | 1.1 | 0.4 | 1400 |

This interactive table showcases the high potency of an optimized indazole derivative against Pim kinases.

Table 2: In Vitro Activity of Indazole Derivatives as FGFR Inhibitors mdpi.comnih.gov

| Compound | Target | Enzymatic IC₅₀ (nM) | Cellular Activity (Cell Line) IC₅₀ (nM) |

| 98 | FGFR1 | 15.0 | 642.1 (KMS-11) |

| 99 | FGFR1 | 2.9 | 40.5 (KMS-11) |

| 100 | FGFR1 | < 4.1 | 25.3 (KG1) |

| 100 | FGFR2 | 2.0 | 77.4 (SNU16) |

This interactive table demonstrates how structural optimization (from compound 98 to 99 and 100) enhances both enzymatic and cellular potency against Fibroblast Growth Factor Receptors.

Table 3: In Vitro Activity of Indazole Derivatives as PLK4 and PDK1 Inhibitors cymitquimica.commdpi.com

| Compound | Target | IC₅₀ (nM) |

| K17 | PLK4 | 0.3 |

| K22 | PLK4 | 0.1 |

| 129 | PDK1 | 80 |

| 130 | PDK1 | 90 |

This interactive table displays the potent inhibitory activities achieved for indazole derivatives against Polo-like kinase 4 and phosphoinositide-dependent kinase-1 through targeted synthetic strategies.

These examples underscore that a multi-pronged optimization strategy, combining SAR exploration, structure-based design, and fragment-based approaches, is essential for developing highly efficacious and selective indazole-based therapeutic candidates for in vitro systems. The knowledge gained from these diverse indazole scaffolds provides a robust framework for the future development of derivatives of this compound.

Computational and Theoretical Chemistry Approaches in the Study of 7 Trifluoromethoxy 1h Indazole

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as 7-(Trifluoromethoxy)-1H-indazole) when bound to a second molecule (a receptor or target, typically a protein). This is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy score. Lower binding energy values typically indicate a more stable protein-ligand complex. Studies on various indazole derivatives have successfully used docking to explore their therapeutic potential. For instance, docking simulations of indazole-containing compounds have been used to predict binding modes and affinities to targets like the influenza virus PA-PB1 interface, helping to identify key interactions such as hydrogen bonds and pi-pi stacking that stabilize the complex. nih.govnih.gov Similarly, docking studies on other indazole derivatives have provided insights into their interactions with enzyme binding sites, rationalizing their potency and guiding the design of more effective inhibitors. researchgate.net

For this compound, docking simulations could be employed to screen a library of biological targets (e.g., kinases, G-protein coupled receptors) to identify those with which it might interact most strongly. The trifluoromethoxy group, with its specific electronic and steric properties, would be a key factor in determining the binding orientation and affinity.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets (Note: The following data is for illustrative purposes to demonstrate typical results from docking simulations and is not based on published experimental findings for this specific compound.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Kinase A | -8.5 | Hydrogen bond with hinge region; hydrophobic interaction with gatekeeper residue |

| Protease B | -7.2 | π-π stacking with aromatic residue; interaction with catalytic dyad |

| Receptor C | -9.1 | Cation-π interaction with lysine; van der Waals contacts in hydrophobic pocket |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Biological Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study typically involves aligning a set of molecules with known activities and then using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate a predictive model. These models produce contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or other properties are predicted to increase or decrease biological activity.

While specific QSAR studies for this compound are not prominent, the methodology has been applied to various classes of indazole derivatives to guide the optimization of antifungal, anticancer, and other therapeutic agents. researchgate.netnih.gov For example, 3D-QSAR models have been developed for indazole derivatives to understand how different substituents influence their inhibitory potency against specific targets like Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.net Such a study on a series of this compound analogues could reveal the importance of the trifluoromethoxy group's position and electronic properties for a given biological activity, thereby guiding the synthesis of more potent compounds.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations use the principles of quantum mechanics to compute the properties of molecules. These methods provide detailed information about electronic structure, molecular geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.

Predict Reactivity: The MEP map can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Simulate Spectroscopic Data: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts.

DFT studies have been performed on related indazole structures to investigate their properties. For instance, calculations on a silver(I) complex of indazole were used to determine its optimized geometry and analyze its structural and spectroscopic characteristics. core.ac.uk

A powerful application of quantum chemical calculations is the ability to validate and interpret experimental data. By comparing theoretically calculated spectra with those obtained experimentally (e.g., from NMR, FT-IR), researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its spectroscopic features.

For this compound, DFT calculations could predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts and its infrared absorption frequencies. These theoretical values could then be compared with experimental spectra. Discrepancies between the calculated and experimental data can often be resolved by considering solvent effects or by exploring different molecular conformations. This comparative approach is standard for the characterization of novel heterocyclic compounds. For example, studies on various substituted indazoles have shown good correlation between DFT-calculated and experimental spectroscopic data, confirming their molecular structures. mdpi.comdntb.gov.ua

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for an Indazole Analog (Note: This table illustrates the principle of comparing calculated and experimental data and does not represent actual data for this compound.)

| Data Type | Spectroscopic Feature | Calculated Value (DFT) | Experimental Value |

| ¹³C NMR | C3 Chemical Shift | 145.5 ppm | 144.8 ppm |

| ¹H NMR | N1-H Chemical Shift | 13.1 ppm | 13.05 ppm nih.gov |

| FT-IR | N-H Stretch | 3450 cm⁻¹ | 3416 cm⁻¹ |

| FT-IR | C=N Stretch | 1610 cm⁻¹ | 1612 cm⁻¹ mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

While small, relatively rigid molecules like this compound have limited conformational freedom, understanding the orientation of substituents and the molecule's dynamic behavior, especially when interacting with a biological target, is crucial.

Conformational Analysis involves identifying the stable low-energy conformations (or rotamers) of a molecule. For this compound, this would primarily concern the rotation around the C7-O bond of the trifluoromethoxy group. Quantum chemical calculations can be used to map the potential energy surface as this bond is rotated, identifying the most stable orientations of the -OCF₃ group relative to the indazole ring.

Molecular Dynamics (MD) Simulations provide a time-dependent view of molecular motion. An MD simulation calculates the forces between atoms and uses them to simulate the movement of the molecule over time. When applied to a ligand-protein complex, MD simulations can:

Assess the stability of a docking pose.

Reveal how the ligand and protein adapt to each other's presence.

Identify key interactions that persist over time.

Explore the role of water molecules in the binding site.

MD simulations have been used to confirm the stability of protein-ligand complexes for various indazole derivatives identified through docking, reinforcing the reliability of the predicted binding modes. nih.gov For a potential complex involving this compound, MD simulations would be a critical step to validate the initial docking predictions and understand the dynamic nature of the binding interactions.

Future Perspectives and Emerging Research Opportunities for 7 Trifluoromethoxy 1h Indazole Chemistry

Development of Novel and Sustainable Synthetic Routes to Complex Architectures

The synthesis of complex molecules based on the 7-(trifluoromethoxy)-1H-indazole core represents a significant area for future research. While the parent compound is commercially available, its elaboration into more intricate and functionally diverse architectures necessitates the development of innovative and sustainable synthetic methodologies. Current approaches to substituted indazoles often rely on classical condensation reactions, which may lack efficiency and generate significant waste.

Future synthetic endeavors will likely focus on late-stage functionalization, employing C-H activation and cross-coupling reactions to introduce a variety of substituents at different positions of the indazole ring. These methods offer a more atom-economical and modular approach to creating libraries of derivatives for biological screening. Furthermore, the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, will be integral to developing sustainable synthetic pathways. cymitquimica.com The trifluoromethoxy group at the 7-position can influence the reactivity of the N-H bond and the adjacent C-H bonds, presenting both challenges and opportunities for regioselective functionalization.

| Synthetic Strategy | Potential Advantages | Relevance to this compound |

| Late-Stage C-H Functionalization | High atom economy, direct introduction of functional groups | Enables rapid diversification of the core structure. |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates | Can facilitate novel bond formations at various positions. |

| Flow Chemistry | Enhanced safety, scalability, and precise reaction control | Allows for the efficient and safe production of key intermediates. |

| Biocatalysis | High selectivity, environmentally friendly | Potential for stereoselective synthesis of chiral derivatives. |

Identification and Validation of Underexplored Biological Targets for Indazole Derivatives

Indazole derivatives have demonstrated a wide spectrum of biological activities, with many compounds progressing to clinical trials and beyond for various therapeutic indications. aksci.com A significant body of research has focused on their role as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFR), Pim kinases, and Aurora kinases, which are crucial in cancer progression. aobchem.com Additionally, targets like indoleamine-2,3-dioxygenase 1 (IDO1), a key regulator of immune responses, have been successfully modulated by indazole-containing molecules. aobchem.com

For this compound, a key area of future research will be the systematic screening of its derivatives against a broad panel of biological targets to uncover novel therapeutic applications. The unique electronic properties of the trifluoromethoxy group can significantly influence the binding affinity and selectivity of the molecule for its target protein. Underexplored target classes, such as epigenetic modifiers, protein-protein interaction stabilizers or disruptors, and novel G-protein coupled receptors, represent fertile ground for discovering first-in-class therapeutics derived from this scaffold.

| Target Class | Examples | Potential Therapeutic Area |

| Protein Kinases | FGFR, Pim, Aurora | Oncology |

| Immuno-oncology Targets | IDO1, STING | Oncology, Autoimmune Diseases |

| Epigenetic Modifiers | HDACs, HATs, Methyltransferases | Oncology, Neurological Disorders |

| Ion Channels | Voltage-gated and Ligand-gated Channels | Neurological and Cardiovascular Diseases |

Integration of Advanced Computational Tools for Accelerated Rational Design and Discovery

The integration of advanced computational tools is poised to revolutionize the discovery and optimization of novel indazole-based compounds. In silico techniques, such as molecular docking, quantum mechanics calculations, and molecular dynamics simulations, can provide invaluable insights into the binding modes and structure-activity relationships (SAR) of this compound derivatives. These computational models can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Future research will likely see the increased application of artificial intelligence and machine learning algorithms to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives. These predictive models, trained on existing experimental data for other indazoles, can help prioritize the synthesis of compounds with the highest probability of success.

| Computational Tool | Application | Benefit for this compound Research |

| Molecular Docking | Predicts binding pose and affinity to a target protein. | Guides the design of more potent and selective inhibitors. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex. | Provides insights into binding stability and conformational changes. |

| QSAR Modeling | Relates chemical structure to biological activity. | Predicts the activity of virtual compounds. chemicalbook.com |

| AI/Machine Learning | Large-scale data analysis and prediction. | Accelerates the identification of lead candidates. |

Synergistic Approaches in Chemical Biology and Advanced Medicinal Chemistry Research

The future of research on this compound will also be shaped by synergistic approaches that bridge chemical biology and advanced medicinal chemistry. The development of chemical probes based on this scaffold will be instrumental in elucidating the biological functions of its protein targets in living systems. These probes, often equipped with reporter tags or photoreactive groups, can be used for target identification, validation, and imaging.

Furthermore, the principles of medicinal chemistry will continue to guide the optimization of lead compounds derived from this compound. This includes fine-tuning the molecule's ADME (absorption, distribution, metabolism, and excretion) properties to ensure it has the desired characteristics for a successful therapeutic agent. The interplay between understanding the fundamental biology through chemical probes and optimizing drug-like properties through medicinal chemistry will be crucial for translating basic research findings into clinical applications.

Q & A

Q. What are the recommended synthetic routes for 7-(Trifluoromethoxy)-1H-indazole?

- Methodological Answer: A common approach involves cyclocondensation of 3-aminoindazole derivatives with trifluoromethoxy-containing reagents under acidic conditions. For example, reacting 3-aminoindazole with trifluoroacetic anhydride or ethyl trifluoroacetoacetate can introduce the trifluoromethoxy group . Electrochemical synthesis using reticulated vitreous carbon (RVC) cathodes has also been effective for indazole N-oxide intermediates, which can be deoxygenated to yield the parent indazole structure .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural elucidation, particularly for resolving regiochemical ambiguities. High-Performance Liquid Chromatography (HPLC) ensures purity assessment, especially for batches intended for biological testing .

Q. What are the optimal storage conditions for this compound?

- Methodological Answer: Store the compound in a sealed, moisture-free container at room temperature (20–25°C). Avoid exposure to light and humidity, as trifluoromethoxy groups are sensitive to hydrolysis. For long-term stability, consider inert gas purging (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence structure-activity relationships (SAR) in indazole derivatives?

- Methodological Answer: The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability. Its strong electron-withdrawing nature modulates aromatic ring electronics, affecting binding affinity to targets like kinases or GPCRs. Comparative studies with methoxy- or nitro-substituted indazoles reveal that trifluoromethoxy derivatives exhibit superior pharmacokinetic profiles due to reduced CYP450-mediated metabolism .

Q. Can electrochemical methods be adapted for functionalizing this compound?

- Methodological Answer: Yes. Using RVC cathodes in paired electrolysis setups, indazole N-oxides can be synthesized and subsequently deoxygenated. This method enables regioselective C–H functionalization (e.g., halogenation or arylation) at the 4-position of the indazole core. Cathode material choice (e.g., Zn vs. RVC) dictates reaction pathways, allowing tunable redox properties .

Q. What strategies address solubility challenges in biological assays for this compound?

- Methodological Answer: Co-solvents like dimethyl sulfoxide (DMSO) or ethanol (up to 10% v/v) improve aqueous solubility. For in vitro assays, sonication with surfactants (e.g., Tween-80) or lipid-based formulations enhances dispersion. Preclinical studies may use cyclodextrin inclusion complexes to increase bioavailability while minimizing solvent toxicity .

Q. How can pharmacokinetic (PK) properties of this compound be optimized?

- Methodological Answer: Conduct metabolic stability assays using liver microsomes to identify vulnerable sites (e.g., N-methylation or hydroxylation). Introduce steric hindrance via methyl groups or fluorine atoms at metabolically labile positions. In vivo PK studies in rodent models should assess half-life, clearance, and brain permeability, leveraging LC-MS/MS for quantification .

Q. What advanced functionalization techniques enable diversification of the indazole core?

- Methodological Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows aryl/heteroaryl introductions at the 4-position. Photoredox catalysis facilitates radical-based C–H activation for late-stage modifications. For halogenated derivatives (e.g., bromo or iodo), nucleophilic aromatic substitution (SNAr) with amines or thiols is effective .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer: Ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS detects and identifies impurities at ≤0.1% levels. Gas chromatography (GC) with electron capture detection (ECD) is optimal for halogenated byproducts. For chiral purity, use chiral stationary phase HPLC with polarimetric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.